4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
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Overview
Description
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a complex organic compound that belongs to the class of chromen-2-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 3-methoxybenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using a solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the chromen-2-one core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nucleophile-substituted products.
Scientific Research Applications
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxybenzyl 4-methoxybenzoate
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
Uniqueness
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate stands out due to its unique combination of a chromen-2-one core with methoxyphenyl and methoxybenzoate groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H18O6 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)-2-oxochromen-7-yl] 3-methoxybenzoate |
InChI |
InChI=1S/C24H18O6/c1-27-17-8-6-15(7-9-17)21-14-23(25)30-22-13-19(10-11-20(21)22)29-24(26)16-4-3-5-18(12-16)28-2/h3-14H,1-2H3 |
InChI Key |
FVGRVXQWSHVBGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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